molecular formula C10H10N2O B8815172 5-(2-Pyridyl)-1H-pyrrole-3-methanol

5-(2-Pyridyl)-1H-pyrrole-3-methanol

Cat. No.: B8815172
M. Wt: 174.20 g/mol
InChI Key: ZJXBYEZKCBAZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Pyridyl)-1H-pyrrole-3-methanol is a heterocyclic compound featuring a pyrrole core substituted at position 5 with a 2-pyridyl group and at position 3 with a hydroxymethyl (-CH2OH) moiety. This structure combines the aromaticity of pyrrole with the electron-withdrawing pyridyl group, which may influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

(5-pyridin-2-yl-1H-pyrrol-3-yl)methanol

InChI

InChI=1S/C10H10N2O/c13-7-8-5-10(12-6-8)9-3-1-2-4-11-9/h1-6,12-13H,7H2

InChI Key

ZJXBYEZKCBAZGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CN2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents Key Features Potential Applications
5-(2-Pyridyl)-1H-pyrrole-3-methanol 5-(2-pyridyl), 3-(CH2OH) Electron-withdrawing pyridyl enhances acidity; hydroxymethyl aids solubility Ligand design, drug intermediates
(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)methanol 5-(2-fluorophenyl), 3-(CH2OH) Fluorine increases lipophilicity; reduced electron-withdrawing effect vs. pyridyl Antimicrobial agents
(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol 5-methoxy, fused pyridine ring Methoxy group donates electrons; fused ring system enhances rigidity Fluorescent probes, enzyme inhibitors
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (from ) Thiophene core, ester/amine groups Thiophene’s π-conjugation; ester/amine functionalities enable derivatization Organic electronics, bioactive molecules

Key Comparisons:

  • Solubility: The hydroxymethyl group in this compound likely improves aqueous solubility compared to methoxy or ester-containing analogs (e.g., and ) .
  • Biological Activity : Fluorophenyl-substituted pyrroles (e.g., ) may exhibit stronger antimicrobial activity due to fluorine’s lipophilicity, whereas pyridyl-substituted derivatives could target metal-binding proteins .
  • Synthetic Flexibility : Thiophene-based compounds () allow for diverse functionalization via ester/amine groups, whereas the fused pyrrolopyridine system () offers rigidity for π-stacking interactions .

Research Findings and Data Gaps

  • Synthesis: No direct synthesis route for this compound is described in the evidence. However, methods for analogous compounds (e.g., cyclocondensation of amines with ketones or malononitrile, as in ) may be adaptable .
  • Thermochemical Data : Becke’s density-functional theory () could model its thermochemical properties, but experimental validation is lacking.

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